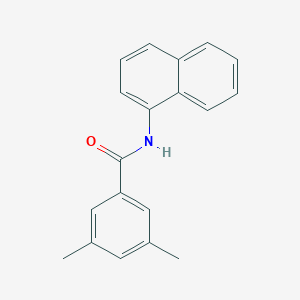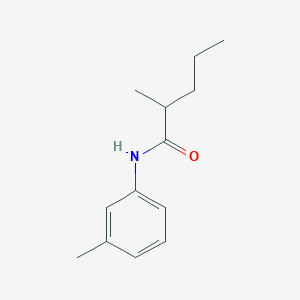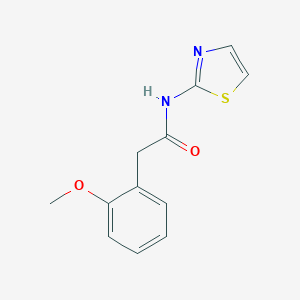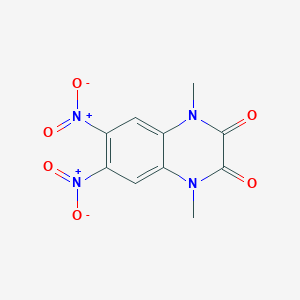
N-(1-benzyl-4-piperidinyl)-5-bromo-2-thiophenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzyl-4-piperidinyl)-5-bromo-2-thiophenesulfonamide (BTS) is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BTS is a sulfonamide derivative that has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(1-benzyl-4-piperidinyl)-5-bromo-2-thiophenesulfonamide is not fully understood, but it is believed to act on multiple targets in the body. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). This compound has also been shown to modulate the activity of ion channels, including voltage-gated sodium channels and calcium channels. These effects contribute to this compound's anti-inflammatory, analgesic, and anticonvulsant properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. This compound has also been shown to have analgesic effects by modulating the activity of ion channels involved in pain signaling. Additionally, this compound has been shown to have anticonvulsant effects by inhibiting the activity of AChE, which is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in seizure activity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-benzyl-4-piperidinyl)-5-bromo-2-thiophenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biochemical and physiological effects. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. Additionally, this compound has not been extensively studied for its pharmacokinetic properties, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on N-(1-benzyl-4-piperidinyl)-5-bromo-2-thiophenesulfonamide. One area of interest is the development of this compound derivatives with improved pharmacokinetic properties. Another area of interest is the investigation of this compound's potential as a treatment for neurodegenerative diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various targets in the body.
Méthodes De Synthèse
The synthesis of N-(1-benzyl-4-piperidinyl)-5-bromo-2-thiophenesulfonamide involves a multi-step process that begins with the reaction of 5-bromo-2-thiophenesulfonyl chloride with benzylpiperidine. The resulting intermediate is then treated with ammonium hydroxide, followed by purification and recrystallization to obtain this compound. The synthesis of this compound has been optimized to improve yield and purity.
Applications De Recherche Scientifique
N-(1-benzyl-4-piperidinyl)-5-bromo-2-thiophenesulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to have antitumor activity and has been studied for its potential as a cancer treatment.
Propriétés
Formule moléculaire |
C16H19BrN2O2S2 |
|---|---|
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
N-(1-benzylpiperidin-4-yl)-5-bromothiophene-2-sulfonamide |
InChI |
InChI=1S/C16H19BrN2O2S2/c17-15-6-7-16(22-15)23(20,21)18-14-8-10-19(11-9-14)12-13-4-2-1-3-5-13/h1-7,14,18H,8-12H2 |
Clé InChI |
GTKZUSHXFFNSHA-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC=C(S2)Br)CC3=CC=CC=C3 |
SMILES canonique |
C1CN(CCC1NS(=O)(=O)C2=CC=C(S2)Br)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B270331.png)

![1-Methyl-4-({3-[(4-methylphenyl)sulfonyl]-1-propenyl}sulfonyl)benzene](/img/structure/B270336.png)
![2-{[4-cyclohexyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B270337.png)


![1-Propyl-4-ethoxy[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B270345.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B270349.png)

![N-(4-{2-[(4-methylphenyl)sulfonyl]acetyl}phenyl)acetamide](/img/structure/B270353.png)
![N-[4-(dimethylamino)phenyl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B270355.png)